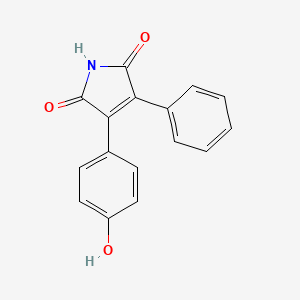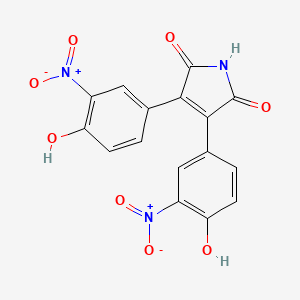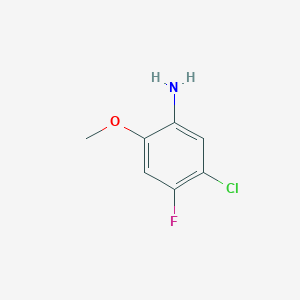
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Vue d'ensemble
Description
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CF3DP) is an organic compound belonging to the family of heterocyclic compounds. It is a colorless solid with a molecular weight of 191.55 g/mol. CF3DP is a highly versatile molecule with a wide range of applications in the fields of medicinal chemistry, synthetic organic chemistry, and material science. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, CF3DP has been used as a catalyst in several reactions.
Applications De Recherche Scientifique
- Application : This compound is used as a building block in organic synthesis .
- Method of Application : It is often used in reactions involving borylation and carbamation .
- Results or Outcomes : The specific outcomes can vary widely depending on the reaction conditions and the other reactants involved. However, it’s generally used to introduce a phenyl group with a boronic ester, which can then be used in subsequent reactions .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in the hydroboration of alkyl or aryl alkynes and alkenes .
- Method of Application : This is typically done in the presence of transition metal catalysts .
- Results or Outcomes : The result is the formation of boronate esters, which are useful intermediates in organic synthesis .
Scientific Field: Organic Chemistry
Scientific Field: Material Science
- Application : This compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- Method of Application : It can be reacted with various nucleophiles to introduce a phenyl group with a boronic ester, which can then be used in subsequent reactions .
- Results or Outcomes : The specific outcomes can vary widely depending on the reaction conditions and the other reactants involved. However, it’s generally used to synthesize complex molecules that have potential therapeutic applications .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in the hydroboration of alkyl or aryl alkynes and alkenes .
- Method of Application : This is typically done in the presence of transition metal catalysts .
- Results or Outcomes : The result is the formation of boronate esters, which are useful intermediates in organic synthesis .
Scientific Field: Medicinal Chemistry
Scientific Field: Material Science
- Application : This compound can be used as an intermediate in the synthesis of various pharmaceutical compounds .
- Method of Application : It can be reacted with various nucleophiles to introduce a phenyl group with a boronic ester, which can then be used in subsequent reactions .
- Results or Outcomes : The specific outcomes can vary widely depending on the reaction conditions and the other reactants involved. However, it’s generally used to synthesize complex molecules that have potential therapeutic applications .
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a related compound, is used in the hydroboration of alkyl or aryl alkynes and alkenes .
- Method of Application : This is typically done in the presence of transition metal catalysts .
- Results or Outcomes : The result is the formation of boronate esters, which are useful intermediates in organic synthesis .
Scientific Field: Drug Synthesis
Scientific Field: Material Science
Propriétés
IUPAC Name |
5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNVYIGHAMRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694427 | |
| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
937595-72-7 | |
| Record name | 5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1487496.png)
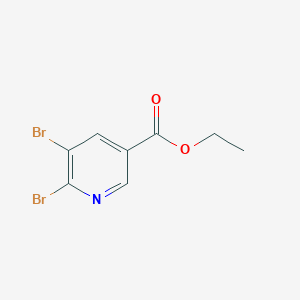
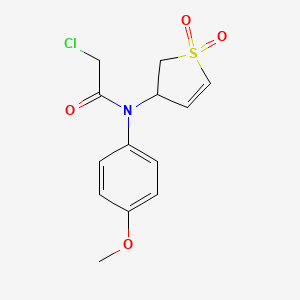
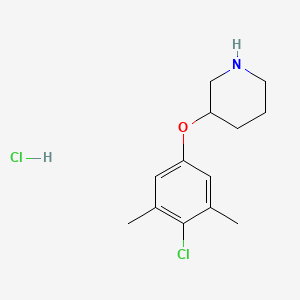
![2-chloro-N-[2-(2,6-difluorophenyl)ethyl]acetamide](/img/structure/B1487502.png)
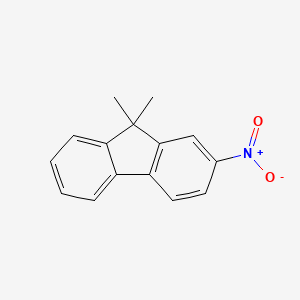
![[3-(2-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1487505.png)
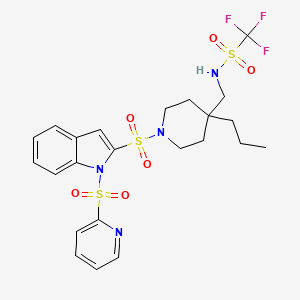
![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
